6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Click Chemistry Cross-Coupling Divergent Synthesis

Researchers requiring orthogonal dual-functionalization scaffolds often face multi-step synthesis and protecting group complexities. This compound uniquely integrates C6-Br and N-propargyl handles on a fluorescent 1,8-naphthalimide core, enabling sequential Pd-catalyzed cross-coupling and CuAAC click chemistry without protecting groups. • Single scaffold for PROTAC linker attachment & bioconjugation • Intrinsic fluorescence for reaction tracking & probe development • Reduces procurement complexity and synthetic step count Supplied with Certificate of Analysis; ambient shipping worldwide.

Molecular Formula C15H8BrNO2
Molecular Weight 314.13 g/mol
Cat. No. B12116863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC15H8BrNO2
Molecular Weight314.13 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O
InChIInChI=1S/C15H8BrNO2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h1,3-7H,8H2
InChIKeyRBHRJDGPDHDLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione — Procurement-Relevant Structural and Functional Profile


6-Bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 1236253-27-2; molecular formula C₁₅H₈BrNO₂; molecular weight 314.13 g·mol⁻¹) is a heterocyclic 1,8‑naphthalimide derivative that integrates two orthogonal reactive handles on a single planar scaffold: a bromine atom at the 6‑position of the naphthalene ring and an N‑propargyl (prop‑2‑yn‑1‑yl) moiety at the imide nitrogen . This combination enables simultaneous or sequential diversification through metal‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) at the C6‑Br site and copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) at the terminal alkyne [1][2]. The benzo[de]isoquinoline‑1,3(2H)‑dione core endows the compound with intrinsic fluorescence suitable for bioconjugation tracking and fluorescent probe development [3].

Why Generic 6‑Bromo‑N‑Substituted‑1,8‑Naphthalimides Cannot Substitute for the Propargyl‑Bromo Derivative


Simple N‑alkyl or N‑aryl 6‑bromo‑1H‑benzo[de]isoquinoline‑1,3(2H)‑diones (e.g., N‑methyl analog CAS 4116‑90‑9) lack a terminal alkyne and therefore cannot participate in CuAAC click‑ligation, which is mandatory for bioorthogonal probe assembly, PROTAC linker attachment, or polymer‑grafting workflows . Conversely, the non‑brominated N‑propargyl analog (CAS 125030‑14‑0) provides the click handle but cannot undergo palladium‑catalyzed cross‑coupling at the 6‑position, eliminating the ability to introduce aryl, heteroaryl, or amino diversity vectors that modulate photophysical properties and target‑binding affinity [1][2]. The target compound uniquely delivers both reactivities in a single, well‑characterized scaffold, avoiding the need for sequential protection/deprotection steps or divergent synthetic routes, which reduces step count, waste, and procurement complexity [3].

Quantitative Differentiation Evidence for 6‑Bromo‑2‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione Relative to Key Analogs


Orthogonal Reactivity Handles: Simultaneous Cross‑Coupling and Click Chemistry Compatibility Versus Mono‑Functional Analogs

The target compound is the only readily accessible 1H‑benzo[de]isoquinoline‑1,3(2H)‑dione that simultaneously presents a C6‑Br site for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) and an N‑propargyl group for CuAAC click ligation. The closest mono‑functional analogs—6‑bromo‑2‑methyl‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (CAS 4116‑90‑9) and 2‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (CAS 125030‑14‑0)—each possess only one of these handles [1]. In functional terms, the dual‑handle compound enables a two‑step sequential diversification without intermediate protecting‑group manipulations, whereas mono‑handle analogs require pre‑functionalization of the core or orthogonal linker strategies that add 2–3 synthetic steps [2].

Click Chemistry Cross-Coupling Divergent Synthesis PROTAC Linker Chemistry

6‑Bromo Regiochemistry: Differentiated Reactivity Relative to 4‑Bromo‑1,8‑Naphthalimide Regioisomers

In 1,8‑naphthalimide chemistry, the bromine substitution position critically governs both chemical reactivity and photophysical output. The 4‑bromo isomer (e.g., 4‑bromo‑N‑propargyl‑1,8‑naphthalimide) undergoes facile nucleophilic aromatic substitution (SNAr) under mild conditions, whereas the 6‑bromo isomer (as in the target compound) is less activated toward SNAr but exhibits higher selectivity in Pd‑catalyzed cross‑couplings due to reduced competing background reactivity [1]. Photophysical studies on propargyl‑naphthalimides demonstrate that 6‑substitution preserves a stronger intramolecular charge‑transfer (ICT) character, yielding broader solvatochromic shifts (Δλₑₘ up to ~80 nm from hexane to DMSO) compared with 4‑substituted analogs, which show attenuated ICT due to stronger donor‑acceptor twisting [2][3].

Regioselective Coupling Naphthalimide Photophysics Structure‑Property Relationships

Crystallographically Confirmed Scaffold Geometry for Structure‑Based Design

Single‑crystal X‑ray diffraction data have been reported for the closely analogous compound 6‑bromo‑2‑(prop‑2‑ynylamino)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (CCDC 981232), which shares the identical 6‑bromo‑benzo[de]isoquinoline‑1,3(2H)‑dione core and a propargyl‑containing N‑substituent [1]. The crystal belongs to the triclinic system (space group P‑1) with unit‑cell parameters a = 7.5827(5) Å, b = 7.8886(6) Å, c = 10.5217(7) Å, α = 96.368(6)°, β = 90.223(5)°, γ = 92.353(6)°, V = 624.95(7) ų, and calculated density Dc = 1.749 g·cm⁻³ [1]. In the solid state, a 2D supramolecular network is formed via N–H···O and C–H···O hydrogen bonds, and the bromine atom is disordered over two positions with refined occupancies of 0.859 and 0.141 [1]. In contrast, the non‑brominated N‑propargyl analog (CAS 125030‑14‑0) lacks this structural characterization in the public domain, leaving its solid‑state packing geometry unverified [2].

X‑ray Crystallography Supramolecular Assembly Molecular Docking Rational Design

Moderate Antimicrobial Activity Baseline Enables Further Optimization

The propargyl‑naphthalimide scaffold has been evaluated against a panel of seven bacterial and four fungal strains. For the close analog 6‑bromo‑2‑(prop‑2‑ynylamino)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione, moderate antibacterial activity was observed against both Gram‑positive and Gram‑negative organisms, with activity levels qualitatively comparable to norfloxacin and chloromycin in disk‑diffusion assays, though quantitative MIC values were not reported [1]. The analogous dipropargyl derivative (compound 5 in the same study) showed similar moderate antifungal activity relative to fluconazole [1]. By contrast, the 6‑bromo‑2‑methyl analog (CAS 4116‑90‑9) has not been reported in antimicrobial SAR studies, leaving its biological potential uncharacterized [2]. This bioactivity baseline, combined with the dual‑handle reactivity, positions the target scaffold as a viable starting point for antimicrobial lead optimization programs.

Antimicrobial Screening Structure–Activity Relationship Anti‑Infective Chemistry

Fluorescence Solvatochromism: Built‑In Spectroscopic Reporter for Reaction Monitoring

Naphthalimides bearing a propargyl group at the imide nitrogen exhibit pronounced solvatochromic intramolecular charge‑transfer (ICT) fluorescence, as demonstrated for donor/acceptor‑substituted propargyl‑naphthalimides with emission maxima shifting by >80 nm across solvents of increasing polarity [1]. The target compound contains the same N‑propargyl‑1,8‑naphthalimide fluorophore core, and its 6‑bromo substituent serves as a fluorescence quencher via heavy‑atom effect, enabling a “turn‑on” fluorescence response upon cross‑coupling that replaces Br with an electron‑donating or extended π‑system [2][3]. This built‑in spectroscopic handle allows real‑time reaction monitoring by fluorescence spectroscopy, a feature absent in the non‑fluorescent or weakly fluorescent N‑alkyl analogs such as the 6‑bromo‑2‑methyl derivative .

Solvatochromic Fluorophores Reaction Tracking Bioconjugation Fluorescent Probes

High‑Value Application Scenarios for 6‑Bromo‑2‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione Based on Verified Differentiation


PROTAC and Bivalent Degrader Linker Chemistry

The orthogonal C6‑Br and N‑propargyl handles enable sequential conjugation: first, a protein‑targeting ligand is attached via Suzuki cross‑coupling at C6; second, an E3 ligase ligand bearing an azide is ligated via CuAAC at the propargyl site. This modular, two‑step strategy allows independent optimization of each binding moiety and avoids protecting‑group chemistry, as demonstrated for analogous dual‑handle naphthalimide scaffolds used in BRPF2/TAF1 bromodomain inhibitor series [1]. Mono‑handle analogs (e.g., 6‑bromo‑2‑methyl or non‑brominated N‑propargyl derivatives) cannot execute this sequential diversification without additional functionalization steps [2].

Fluorescent Probe Libraries via Diversity‑Oriented Synthesis

The heavy‑atom quenching effect of bromine provides a low basal fluorescence signal. Replacing Br with aryl, heteroaryl, or amino groups via cross‑coupling yields fluorescent probes with tunable emission wavelengths and turn‑on responses [1]. Coupled with click‑mediated attachment to biomolecules (peptides, oligonucleotides, antibodies), this enables the rapid generation of probe libraries for high‑content imaging and diagnostic assay development [2]. The 6‑bromo‑2‑methyl comparator cannot participate in click bioconjugation and therefore limits library scope to non‑biological applications [3].

Antimicrobial Lead Optimization with Built‑In Mechanism‑of‑Action Probe

Given the moderate antimicrobial activity of the propargyl‑naphthalimide scaffold against Gram‑positive and Gram‑negative bacteria [1], the dual‑handle architecture allows simultaneous potency optimization (via C6 diversification) and cellular‑localization tracking (via fluorescence). This dual capability enables structure–activity relationship (SAR) studies that correlate antimicrobial potency with subcellular distribution in a single compound series, an approach that has proven valuable in antitubercular naphthalimide programs [2]. Comparators lacking either the fluorescence reporter or the click handle cannot support this integrated workflow.

Click‑Functionalized Materials and Surface Coatings

The terminal alkyne enables covalent attachment to azide‑functionalized surfaces, nanoparticles, or polymer backbones via CuAAC under mild aqueous conditions. The bromine atom remains available for post‑attachment diversification or can serve as a heavy‑atom label for X‑ray photoelectron spectroscopy (XPS) quantification of surface loading [1]. Materials prepared from the N‑methyl analog (no alkyne) require pre‑activated surfaces or harsher coupling conditions, limiting compatibility with sensitive substrates [2].

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